molecular formula C23H19BrN4O4 B2588161 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide CAS No. 1105234-61-4

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide

Cat. No.: B2588161
CAS No.: 1105234-61-4
M. Wt: 495.333
InChI Key: SOYXQUASYXUGJP-UHFFFAOYSA-N
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Description

This compound is characterized by three key structural motifs:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capabilities, often used in drug design to mimic peptide bonds .
  • N-(2-Methoxybenzyl)acetamide group: The methoxy substituent enhances solubility, while the benzyl group may contribute to hydrophobic interactions with target proteins .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting viral proteases, GPCRs, or inflammatory pathways .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQUASYXUGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN4O3C_{19}H_{19}BrN_4O_3, with a molecular weight of approximately 420.29 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that can influence biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Many compounds in this class have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their ability to reduce inflammation.

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeExamples of EffectsReferences
AnticancerCytotoxicity against HeLa, CaCo-2 cell lines
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
AntifungalActivity against Candida species
Anti-inflammatoryReduction in cytokine production

The mechanisms through which oxadiazole derivatives exert their biological effects are varied:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors for various enzymes such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrases (CA)
    • Sirtuin 2 (SIRT2)
    These enzymes are critical in regulating cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : Some compounds have been identified as selective modulators for receptors involved in inflammation and cancer progression.
  • DNA Interaction : Certain derivatives may interact with DNA or RNA, disrupting replication or transcription processes in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 92.4 µM against a panel of cancer cell lines, indicating moderate cytotoxicity. The compound's structure was optimized to enhance activity against specific targets within cancer cells .
  • Antimicrobial Efficacy : Research involving the evaluation of antibacterial activity showed that certain oxadiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several potential applications in drug discovery and development:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. Its mechanism of action could involve the disruption of critical signaling pathways related to cell cycle regulation and apoptosis induction. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines in vitro and in vivo.
  • Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, such as deubiquitylating enzymes. This interaction may have therapeutic implications in cancer therapy and other diseases where protein degradation is disrupted.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells, contributing to protective effects against cellular damage.

Materials Science Applications

Due to its distinctive chemical properties, this compound can be utilized in materials science:

  • Novel Material Design : The heterocyclic structure can serve as a building block for the synthesis of novel materials with specific electronic or optical properties. For example, derivatives of oxadiazole are often explored for their applications in organic electronics and photonics.

Organic Synthesis Applications

The compound acts as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be employed as a precursor for synthesizing more complex molecules, enabling the exploration of new chemical spaces. The synthetic routes typically involve multiple steps that require careful optimization for yield and purity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name/ID Key Structural Differences Potential Bioactivity Reference
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4l) Benzoxazole replaces pyridinone; 3-bromophenyl substituent Anti-inflammatory/antimicrobial
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) Cyclohexyl group increases lipophilicity GPCR modulation
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) Fluorophenyl vs. bromophenyl; urea linker SARS-CoV-2 protease inhibition
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide Sulfonyl group enhances stability; oxazole core Unspecified (patent-based design)

Functional Group Analysis

  • Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects may improve π-π stacking compared to fluorine, as seen in compound 130 .
  • Pyridinone vs.
  • Methoxybenzyl vs. Methylphenyl : The methoxy group in the target compound likely improves aqueous solubility relative to the methyl group in 4l .

Metabolic and Pharmacokinetic Considerations

  • Sulfonyl-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.
  • The target compound’s lack of a sulfonyl group could reduce metabolic stability but improve oral bioavailability due to lower molecular weight and polar surface area.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, nitrile oxides can react with activated carbonyl groups under thermal or catalytic conditions. A method involving palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates has been reported for analogous heterocycles . Phosphorous oxychloride (POCl₃)-mediated cyclization of acylhydrazides with nitriles is another validated approach, as demonstrated in the synthesis of structurally related 1,2,4-oxadiazoles .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions and confirming the absence of regioisomeric byproducts. For example, the methoxybenzyl group’s protons appear as distinct singlets in the aromatic region .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially given the compound’s bromine isotope pattern.
  • Infrared Spectroscopy (IR): Confirms carbonyl (C=O) and oxadiazole (C=N) stretches, typically observed at 1650–1750 cm⁻¹ and 1550–1600 cm⁻¹, respectively .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility: Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH conditions, monitored via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can contradictory NMR data between computational predictions and experimental results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. To address this:

  • Use 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals.
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts, accounting for solvent effects (e.g., using the IEFPCM model) .
  • Perform variable-temperature NMR to detect conformational equilibria affecting peak splitting .

Q. What computational methods predict the reactivity of the oxadiazole moiety under varying pH conditions?

  • Molecular Dynamics (MD) Simulations: Model protonation states of the oxadiazole nitrogen atoms at different pH levels to assess hydrolytic susceptibility.
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the oxadiazole’s electron-deficient nature may enhance reactivity in acidic media .
  • pKa Prediction Tools: Use software like MarvinSuite or ACD/Labs to estimate ionization states influencing stability .

Q. What strategies optimize the yield of the pyridinone ring formation during synthesis?

  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like Xantphos to enhance cyclization efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct Mitigation: Monitor reaction progress via TLC and employ scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds are used. Discrepancies may arise from off-target effects or differential membrane permeability.
  • Dose-Response Curves: Compare EC₅₀ values across assays; significant deviations (>1 log unit) suggest methodological artifacts.
  • Metabolic Stability: Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to rule out rapid degradation in certain assays .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals for Target CompoundReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.20 (s, 1H, oxadiazole), δ 7.75–7.30 (m, 4H, bromophenyl), δ 4.50 (s, 2H, CH₂CO)
¹³C NMR (100 MHz, DMSO-d₆)δ 167.5 (C=O), 162.0 (oxadiazole C=N), 55.1 (OCH₃)
HRMS (ESI+)[M+H]⁺ calc. for C₂₃H₂₀BrN₃O₄: 514.06; Found: 514.07

Table 2. Synthetic Yield Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂/Xantphos15–20%
SolventDMF at 80°C25%
Reaction TimeMicrowave, 30 min40%

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